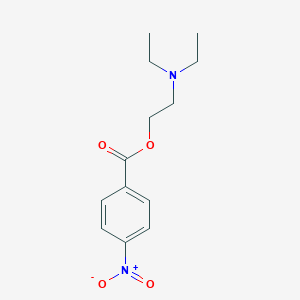

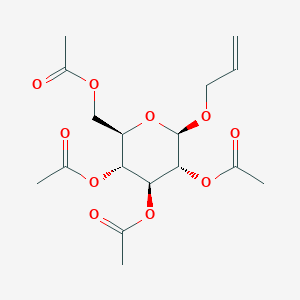

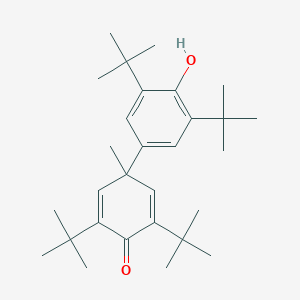

![molecular formula C5HCl2N3S B076482 5,7-二氯噻唑并[5,4-d]嘧啶 CAS No. 13479-88-4](/img/structure/B76482.png)

5,7-二氯噻唑并[5,4-d]嘧啶

描述

Synthesis Analysis

The synthesis of thiazolo[5,4-d]pyrimidines, including derivatives such as 5,7-dichlorothiazolo[5,4-d]pyrimidine, can be achieved through various synthetic routes. For instance, Liu et al. (2005) described a single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which proceeds in good to excellent yields (Liu, Patch, Schubert, & Player, 2005). Chen et al. (2012) developed a facile and efficient method for synthesizing 5,7-disubstituted thiazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones, showcasing the versatility of thiazolopyrimidine chemistry (Chen, Li, Zhou, Song, & Xu, 2012).

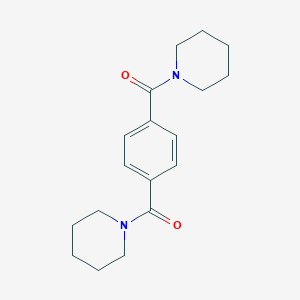

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines, including 5,7-dichlorothiazolo[5,4-d]pyrimidine, is characterized by the fusion of thiazole and pyrimidine rings. This structural arrangement contributes to the compound's chemical stability and reactivity. The crystal structure of thiazolopyrimidine derivatives has been determined using X-ray crystallography, providing detailed insights into their 3D arrangement and molecular interactions (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Chemical Reactions and Properties

Thiazolopyrimidines undergo a range of chemical reactions, facilitating the introduction of diverse functional groups and the synthesis of novel derivatives. For example, Lim et al. (2021) described a traceless solid-phase synthesis approach for thiazolo[4,5-d]pyrimidine libraries, showcasing the compound's versatility for drug discovery (Lim, Abdildinova, & Gong, 2021).

科学研究应用

抗增殖剂

噻唑并[5,4-d]嘧啶衍生物,包括 5,7-二氯噻唑并[5,4-d]嘧啶,已被合成并评估了它们对几种人类癌细胞系的抗增殖活性 . 这些化合物已显示出对所测试细胞系的良好抑制作用 . 例如,其中一种化合物对人胃癌细胞 MGC-803 和 HGC-27 表现出有效的抑制作用 .

抑郁症的治疗

噻唑并[5,4-d]嘧啶衍生物已显示出对腺苷 A1 和 A2A 受体的亲和力 . 众所周知,这些受体在抑郁症的病理生理中起着重要作用 . 在抑郁症的动物模型中,对其中一种衍生物的抗抑郁样活性进行了评估,结果表明其效果与参考药物阿米替林相当 .

激酶抑制剂

5,7-二氯噻唑并[5,4-d]嘧啶已用于研究以制备激酶抑制剂 . 激酶是蛋白质,在细胞信号传导中起着关键作用,是各种疾病的治疗干预目标。

脾脏酪氨酸激酶 (Syk) 抑制剂的合成

5,7-二氯噻唑并[5,4-d]嘧啶是用于合成脾脏酪氨酸激酶 (Syk) 抑制剂的构建块 . Syk 是一种酶,在免疫细胞信号传导中起着至关重要的作用,是自身免疫性疾病和癌症的治疗干预目标 .

雷帕霉素哺乳动物靶标 (mTOR) 抑制剂的合成

作用机制

Target of Action

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a versatile building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several key enzymes, including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

Given its use in the synthesis of various inhibitors, it likely interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .

Biochemical Pathways

5,7-Dichlorothiazolo[5,4-d]pyrimidine affects several biochemical pathways through its inhibition of key enzymes. For instance, by inhibiting Syk, it can affect B-cell receptor signaling . By inhibiting mTOR, it can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression and growth . By inhibiting PI3Kδ, it can affect various cellular functions, including cell growth and survival .

Pharmacokinetics

It is known to be soluble inDMF and DMSO , but insoluble in ethanol and PBS (pH 7.2) . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of 5,7-Dichlorothiazolo[5,4-d]pyrimidine’s action depend on the specific inhibitors it is used to synthesize. For instance, inhibitors of Syk, mTOR, and PI3Kδ can lead to the inhibition of cell growth and proliferation, and induce apoptosis .

Action Environment

The action of 5,7-Dichlorothiazolo[5,4-d]pyrimidine can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .

安全和危害

属性

IUPAC Name |

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBGDWLYHQAUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346104 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13479-88-4 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing a convenient synthesis for 5,7-Dichlorothiazolo[5,4-d]pyrimidine?

A1: While the provided abstracts [, ] do not delve into the specific applications of 5,7-Dichlorothiazolo[5,4-d]pyrimidine, the titles highlight that the research focuses on establishing a "convenient synthesis." This suggests that this compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity or other applications. Developing an efficient and practical synthesis route is crucial for further exploration and potential utilization of this compound in various research fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。